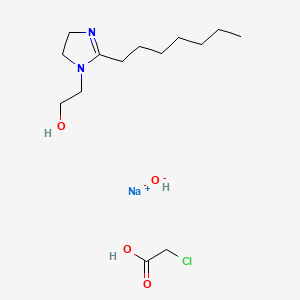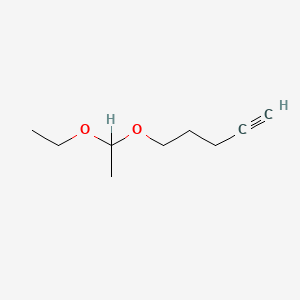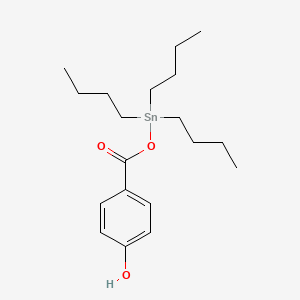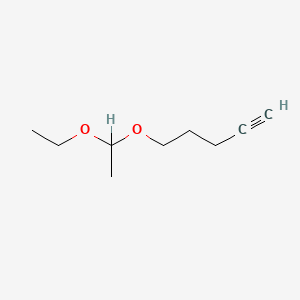
5-(1-Ethoxyethoxy)pent-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Ethoxyethoxy)pent-1-yne: is an organic compound with the molecular formula C9H16O2 . It contains an ethoxyethoxy group and an alkyne group, making it a versatile molecule in organic synthesis . This compound is known for its unique chemical structure, which allows it to participate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Ethoxyethoxy)pent-1-yne typically involves the reaction of 5-pentyn-1-ol with ethyl vinyl ether in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(1-Ethoxyethoxy)pent-1-yne can undergo oxidation reactions to form various oxidized products.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted ethers, amines, or thiols.
Scientific Research Applications
Chemistry: 5-(1-Ethoxyethoxy)pent-1-yne is used as a building block in organic synthesis. Its unique structure allows it to participate in various reactions, making it valuable in the synthesis of complex molecules .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its ability to undergo various chemical transformations makes it a versatile tool in the development of new drugs and therapeutic agents .
Medicine: Its unique structure allows for the creation of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-(1-Ethoxyethoxy)pent-1-yne involves its ability to participate in various chemical reactions. The ethoxyethoxy group and the alkyne group provide sites for chemical transformations, allowing the compound to interact with different molecular targets and pathways . The specific mechanism depends on the type of reaction and the conditions used.
Comparison with Similar Compounds
- 5-(1-Methoxyethoxy)pent-1-yne
- 5-(1-Propoxyethoxy)pent-1-yne
- 5-(1-Butoxyethoxy)pent-1-yne
Comparison: Compared to similar compounds, 5-(1-Ethoxyethoxy)pent-1-yne is unique due to its specific ethoxyethoxy group. This group provides distinct reactivity and properties, making it valuable in various applications. The presence of the alkyne group also adds to its versatility, allowing it to participate in a wide range of chemical reactions .
Properties
CAS No. |
144271-37-4 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
5-(1-ethoxyethoxy)pent-1-yne |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-8-11-9(3)10-5-2/h1,9H,5-8H2,2-3H3 |
InChI Key |
NLFPIKUDKBJDMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



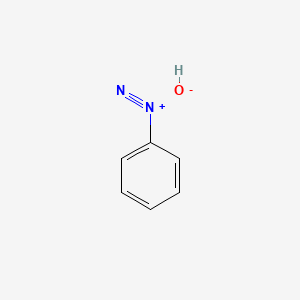
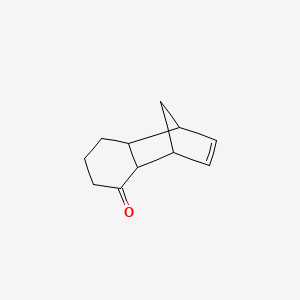
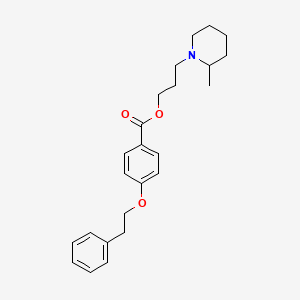
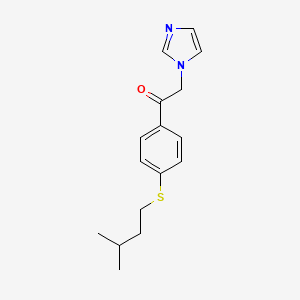
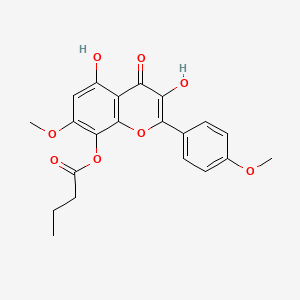
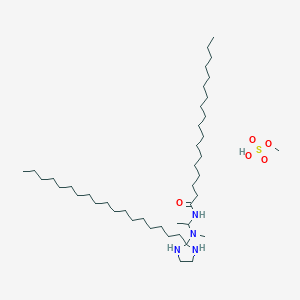
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
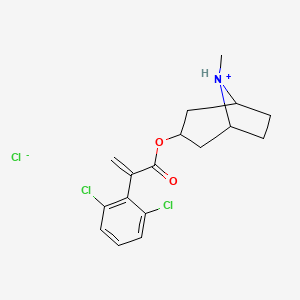
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
